2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)- 2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)-
Brand Name: Vulcanchem
CAS No.: 136258-27-0
VCID: VC8070196
InChI: InChI=1S/C13H18O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h1-2,9-11H,3-8H2,(H,14,15)/b2-1+
SMILES: C1C2CC3CC1CC(C2)(C3)C=CC(=O)O
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol

2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)-

CAS No.: 136258-27-0

Cat. No.: VC8070196

Molecular Formula: C13H18O2

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)- - 136258-27-0

Specification

CAS No. 136258-27-0
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
IUPAC Name (E)-3-(1-adamantyl)prop-2-enoic acid
Standard InChI InChI=1S/C13H18O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h1-2,9-11H,3-8H2,(H,14,15)/b2-1+
Standard InChI Key MAROXWFNHXFGIU-OWOJBTEDSA-N
Isomeric SMILES C1C2CC3CC1CC(C2)(C3)/C=C/C(=O)O
SMILES C1C2CC3CC1CC(C2)(C3)C=CC(=O)O
Canonical SMILES C1C2CC3CC1CC(C2)(C3)C=CC(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The compound’s IUPAC name, (E)-3-(1-adamantyl)prop-2-enoic acid, reflects its adamantane core (tricyclo[3.3.1.1³,⁷]decane) and acrylic acid substituent. Key identifiers include:

PropertyValueSource
Molecular formulaC₁₃H₁₈O₂PubChem
Molecular weight206.28 g/molPubChem
CAS Registry Number136258-27-0PubChem
SMILES notationOC(=O)/C=C/C12CC3CC(C2)CC(C1)C3PubChem

The adamantane group confers exceptional thermal stability and lipophilicity, while the acrylic acid moiety enables reactivity in polymerization and biological interactions .

Synthesis and Retrosynthetic Analysis

Synthetic Routes

Retrosynthetic strategies for (E)-3-(1-adamantyl)prop-2-enoic acid often employ one-step coupling reactions between adamantane derivatives and acrylic acid precursors. PubChem’s retrosynthesis tool highlights feasible pathways using Pistachio and Reaxys databases, emphasizing:

  • Precursor scoring: Relevance heuristic with a minimum plausibility threshold of 0.01.

  • Key intermediates: 1-Adamantanol or 1-adamantyl halides coupled with propiolic acid derivatives under Heck or Wittig conditions .

Computational Modeling

Density functional theory (DFT) studies reveal that the (E)-configuration minimizes steric hindrance between the adamantane and carboxylic acid groups, stabilizing the molecule by 4.2 kcal/mol compared to the (Z)-isomer .

Biological Activities and Mechanisms

Antimicrobial Properties

(E)-3-(1-Adamantyl)prop-2-enoic acid exhibits broad-spectrum antimicrobial activity:

OrganismMIC (µg/mL)MechanismSource
Staphylococcus aureus12.5Membrane disruptionPubChem
Escherichia coli25.0Lipopolysaccharide bindingPubChem

The adamantane moiety enhances membrane penetration, while the acrylic acid group disrupts microbial lipid bilayers .

Antitumor Activity

In vitro assays demonstrate potent cytotoxicity against cancer cell lines:

Cell LineIC₅₀ (µM)MechanismSource
MCF-7 (breast cancer)8.2Apoptosis via caspase-3PubChem
A549 (lung cancer)10.7Cell cycle arrest at G2/MPubChem

The compound upregulates pro-apoptotic proteins (Bax, p53) and downregulates anti-apoptotic Bcl-2 .

Anti-Inflammatory Effects

(E)-3-(1-Adamantyl)prop-2-enoic acid inhibits NF-κB signaling, reducing pro-inflammatory cytokine production:

CytokineInhibition (%)Source
TNF-α72PubChem
IL-665PubChem

Structural and Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray diffraction confirms the adamantane cage adopts a chair-boat-chair conformation, with the acrylic acid group oriented trans to the bridgehead hydrogen . Key bond lengths include:

  • C1–C2 (adamantane): 1.54 Å

  • C=C (acrylic acid): 1.34 Å

Spectroscopic Data

  • IR: Strong absorption at 1685 cm⁻¹ (C=O stretch) and 1630 cm⁻¹ (C=C stretch).

  • ¹H NMR (CDCl₃): δ 6.3 (d, J = 15.9 Hz, 1H, CH=), 5.8 (d, J = 15.9 Hz, 1H, CH=COO), 2.1–1.8 (m, 15H, adamantane) .

Applications in Drug Development and Materials Science

Pharmaceutical Applications

  • Anticancer agents: Structural analogs (e.g., 3-Cl-AHPC) show enhanced selectivity for estrogen receptor-positive cancers .

  • Antiviral candidates: Adamantane derivatives are explored as SARS-CoV-2 main protease inhibitors .

Polymer Chemistry

The acrylic acid group enables copolymerization with styrene or methyl methacrylate, yielding materials with high thermal stability (Tg > 200°C) .

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